3-(4-Ethylthiophenyl)-5-fluorobenzoic acid
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Overview
Description
3-(4-Ethylthiophenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and an ethylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylthiophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylthiophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 3-(4-carboxythiophenyl)-5-fluorobenzoic acid, while substitution of the fluorine atom can produce various substituted benzoic acids.
Scientific Research Applications
3-(4-Ethylthiophenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 3-(4-Ethylthiophenyl)-5-fluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylthiophenyl)-5-fluorobenzoic acid
- 3-(4-Ethylphenyl)-5-fluorobenzoic acid
- 3-(4-Ethylthiophenyl)-4-fluorobenzoic acid
Uniqueness
3-(4-Ethylthiophenyl)-5-fluorobenzoic acid is unique due to the presence of both the ethylthiophenyl group and the fluorine atom on the benzoic acid core
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2S/c1-2-19-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(16)8-11/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNHRPMIXIOHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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